methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate
Description
Methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate is a synthetic organic compound featuring a benzoate ester core substituted with a methoxy group at the 4-position and a sulfamoyl-linked 2,2'-bithiophene ethyl chain at the 3-position. This structure combines a conjugated bithiophene system—known for electron-delocalization properties—with a sulfonamide group, which is often associated with bioactivity in medicinal chemistry .
Properties
IUPAC Name |
methyl 4-methoxy-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S3/c1-24-15-7-5-13(19(21)25-2)12-18(15)28(22,23)20-10-9-14-6-8-17(27-14)16-4-3-11-26-16/h3-8,11-12,20H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOWGNUJCUAUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Methyl 4-Methoxybenzoate
The benzoate core originates from methyl 4-methoxybenzoate, which undergoes sulfonation at the meta-position relative to the methoxy group. Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C introduces the sulfonyl chloride group, yielding methyl 3-chlorosulfonyl-4-methoxybenzoate.
Reaction Conditions
Aminolysis to Form Sulfamoyl Intermediate
The sulfonyl chloride intermediate reacts with aqueous ammonia or ammonium hydroxide to generate the sulfonamide. This step requires careful pH control (pH 8–9) to avoid ester hydrolysis.
Optimization Data
Preparation of 2-(2,2'-Bithiophen-5-yl)ethylamine
Stille Coupling for Bithiophene Assembly
The bithiophene moiety is constructed via a palladium-catalyzed Stille coupling between 5-trimethylstannyl-2-thiophene and 5-bromo-2-thiophene. This method, adapted from semiconductor synthesis protocols, affords 5,5'-dihalo-2,2'-bithiophene precursors.
Key Parameters
Introduction of Ethylamine Side Chain
The 5-bromo-bithiophene undergoes a nucleophilic substitution with ethylenediamine in the presence of K₂CO₃. This step introduces the primary amine functionality required for sulfonamide bond formation.
Reaction Profile
Sulfonamide Bond Formation: Final Coupling Step
The benzoate sulfonyl chloride and bithiophene-ethylamine are coupled under Schotten-Baumann conditions. Triethylamine (Et₃N) deprotonates the amine, facilitating nucleophilic attack on the electrophilic sulfur.
Optimized Protocol
| Component | Quantity | Source Reference |
|---|---|---|
| Benzoate Sulfonyl Chloride | 1.0 equiv | |
| Bithiophene-Ethylamine | 1.2 equiv | |
| Base | Et₃N (2.5 equiv) | |
| Solvent | THF/H₂O (4:1) | |
| Temperature | 0°C → 25°C (gradual warming) | |
| Yield | 73% |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
Applications and Derivatives
While the target compound itself has limited reported applications, structural analogs feature prominently in:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bithiophene moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfamoyl group can yield amines or other reduced sulfur-containing compounds.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced sulfur compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate is studied for its electronic properties, making it a candidate for use in organic semiconductors and conductive polymers.
Biology
The compound’s unique structure allows it to interact with biological molecules, potentially serving as a probe in biochemical assays or as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors due to its sulfamoyl group.
Industry
In the industrial sector, the compound might be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or photovoltaic cells.
Mechanism of Action
The mechanism by which methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate exerts its effects depends on its application. In electronic applications, its mechanism involves the delocalization of electrons across the bithiophene and benzoate moieties, facilitating charge transport. In biological systems, the sulfamoyl group may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Compounds
Key Observations:
Bithiophene Derivatives : Compounds 7 and 14 () share the 2,2'-bithiophene backbone but lack the sulfamoyl group. The presence of sulfamoyl in the target compound may enhance bioavailability or target specificity compared to simple esters or hydroxylated analogs .
Sulfonamide vs. Sulfonylurea : Unlike metsulfuron methyl (), which contains a sulfonylurea group linked to a triazine ring for herbicidal action, the target compound’s sulfamoyl group is coupled to a bithiophene system. This structural divergence suggests distinct mechanisms of action (e.g., enzyme inhibition vs. anti-inflammatory effects) .
Quinoline Hybrids: Compound 21 () demonstrates how sulfamoyl groups linked to aromatic heterocycles (quinoline) are leveraged in drug design, particularly for histone deacetylase (HDAC) inhibition. The target compound’s bithiophene moiety may offer improved electron transport properties or solubility compared to quinoline-based systems .
Q & A
Q. How do researchers address discrepancies between in vitro and in vivo activity data for this compound?
- Methodological Answer :
- Perform pharmacokinetic studies (e.g., bioavailability, metabolic stability) to identify inactivation pathways.
- Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation and correlate with activity loss .
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